Supramolecular Architecture Divergence: Ionic vs Neutral Co-Crystal Formation with Melamine
In a direct head-to-head co-crystallization study with melamine, 2-fluorophenylacetic acid yielded a hydrated ionic supramolecular complex, whereas both 3- and 4-fluorophenylacetic acids formed neutral supramolecular complexes under identical conditions [1]. This structural divergence stems from the ortho-fluorine's proximity to the carboxylic acid group, which alters proton transfer thermodynamics and hydrogen-bonding network topology.
| Evidence Dimension | Supramolecular complex type (proton transfer outcome) with melamine |
|---|---|
| Target Compound Data | Hydrated ionic supramolecular complex (1) |
| Comparator Or Baseline | 3-Fluorophenylacetic acid and 4-Fluorophenylacetic acid: Neutral supramolecular complexes (2, 3) |
| Quantified Difference | Qualitative phase change: ionic vs neutral supramolecular architecture; all complexes maintained 1:2 base:acid ratio |
| Conditions | Solvent-assisted evaporation-based co-crystallization with melamine; crystal structures confirmed by X-ray diffraction |
Why This Matters
Procurement of the correct ortho-isomer is essential for crystal engineering applications requiring ionic hydrogen-bonded networks rather than neutral assemblies, as the wrong isomer produces fundamentally different solid-state architectures.
- [1] Solid-state supramolecular architectures formed by co-crystallization of melamine and 2-, 3- and 4-fluorophenylacetic acids. J Mol Struct. 2018;1152:237-247. View Source
